1,3-Dimethylbutyl chloroformate
Description
1,3-Dimethylbutyl chloroformate is a chemical compound that is related to various organohalogen compounds and derivatives. While the specific compound 1,3-dimethylbutyl chloroformate is not directly studied in the provided papers, the reactions and properties of similar compounds can give insights into its behavior. For instance, the study of trichloromethyl chloroformate provides information on the conformational properties of chloroformates in general, which could be relevant to understanding the structure of 1,3-dimethylbutyl chloroformate .
Synthesis Analysis
The synthesis of related compounds often involves reactions with chloroform or chloroformates. For example, 1,3,5-trimethylbiuret and 1,3-dimethylurea react with chloroform to produce various triazine derivatives . Although the synthesis of 1,3-dimethylbutyl chloroformate is not detailed in these papers, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of chloroformates can be quite complex, as seen in the study of trichloromethyl chloroformate, which exhibits a synperiplanar orientation in its conformation . This information is crucial as it can help predict the molecular geometry and potential reactivity of 1,3-dimethylbutyl chloroformate.
Chemical Reactions Analysis
The chemical reactions of organohalogen compounds are diverse. For instance, the reaction of 2,3-dimethyl-buta-1,3-diene with chlorine and iodine monochloride leads to various chlorinated products . This suggests that 1,3-dimethylbutyl chloroformate could also undergo reactions that lead to chlorination or substitution, depending on the reactants and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dimethylbutyl chloroformate can be inferred from related compounds. For example, the conformational properties and phase behavior of trichloromethyl chloroformate provide insights into the potential physical state and stability of chloroformates . Additionally, the reactivity of compounds like 1,3,5-trimethylbiuret with chloroform indicates that 1,3-dimethylbutyl chloroformate may also be reactive at elevated temperatures .
Scientific Research Applications
Intermolecular Hydrogen Bonding
1,3-Dimethylbutyl chloroformate is utilized in studies investigating intermolecular hydrogen bonding. For instance, 2,2-dimethylbutynoic acid with a pyridone terminus demonstrates hydrogen bonding between amide and carboxylic acid groups, essential in molecular recognition (Wash et al., 1997).
Chiroptical Properties
Research on chiroptical properties involves 1,3-dimethylbutyl chloroformate. A study on 2,2-Dimethyl-1,3-dioxolane connected to pyrene moieties shows cryptochirality in chloroform, which can be deciphered in the photoexcited state (Amako et al., 2015).
Nonlinear Optical Properties
The compound is relevant in synthesizing materials with nonlinear optical properties. For example, a derivative of 1,3-dimethylbutyl chloroformate exhibits varying nonlinear absorption behavior in chloroform at different laser intensities, suggesting potential for optical device applications (Rahulan et al., 2014).
Phase Transition Studies
It is also used in studying phase transition behaviors. The host-guest complex of dipropoxypillar[5]arene and an ionic liquid in chloroform exhibits a lower critical solution temperature (LCST)-type phase transition, indicating potential applications in product and educt separation (Dong et al., 2013).
Molecular Complexation
Studies on molecular complexation involve 1,3-dimethylbutyl chloroformate. In chloroform-d, molecular tweezer compounds form complexes with nucleotide bases through hydrogen bonds and stacking interactions, showing the influence of microenvironment on complexation behavior (Zimmerman et al., 1991).
Antimicrobial and Anticancer Activity
Research on antimicrobial and anticancer activities utilizes this compound. For example, the chloroform extract of lichen Parmelia erumpens showed significant antimicrobial and anticancer properties, suggesting potential in drug development (Aravind et al., 2014).
properties
IUPAC Name |
4-methylpentan-2-yl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)4-6(3)10-7(8)9/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDVWGPSPQCTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004264 | |
Record name | 4-Methylpentan-2-yl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylbutyl chloroformate | |
CAS RN |
84000-72-6 | |
Record name | 1,3-Dimethylbutyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84000-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethylbutyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084000726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylpentan-2-yl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101004264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylbutyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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